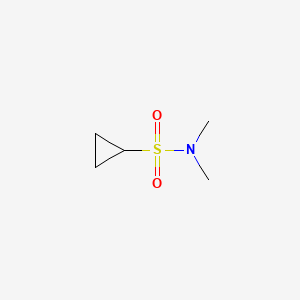
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE is a complex organic compound with the molecular formula C14H3I4NO3 and a molecular weight of 740.8 g/mol It is known for its unique structure, which includes multiple iodine atoms, a cyano group, a hydroxy group, and a fluorone core
Métodos De Preparación
The synthesis of 4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure the desired product is obtained efficiently.
Análisis De Reacciones Químicas
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the iodine atoms can undergo substitution reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparación Con Compuestos Similares
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE can be compared with other similar compounds such as:
This compound: Similar in structure but may differ in the position of functional groups.
Tetraiodohydrocyanofluorescein: Another compound with multiple iodine atoms and a cyano group, used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propiedades
Número CAS |
144735-94-4 |
|---|---|
Fórmula molecular |
C14H5I2NO3 |
Peso molecular |
489.007 |
Nombre IUPAC |
3-hydroxy-4,5-diiodo-6-oxoxanthene-9-carbonitrile |
InChI |
InChI=1S/C14H5I2NO3/c15-11-9(18)3-1-6-8(5-17)7-2-4-10(19)12(16)14(7)20-13(6)11/h1-4,18H |
Clave InChI |
UUFCQMLPOQDACR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)I)C#N)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)



![Ethenyl-dimethoxy-[[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxysilane](/img/structure/B582873.png)

![1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B582879.png)

![(4S,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B582883.png)
